N3-L-苯丙氨酸-OH DCHA

描述

Synthesis Analysis

While specific synthesis information for “N3-L-Phe-OH DCHA” was not found, a related compound, phenylalanine, has been studied for its biosynthesis. For instance, a novel strategy for phenyllactic acid biosynthesis from phenylalanine by whole cell recombinant Escherichia coli coexpressing l-phenylalanine oxidase and l-lactate dehydrogenase has been reported .科学研究应用

可持续资源电合成氨的最新进展:本综述讨论了氨电合成方面的进展,这是一种可以利用可再生能源分散氨生产以供当地消费的方法。与目前大规模、基础设施密集的哈伯-博世工艺相比,电合成可以实现规模更小、更可持续的氨生产 (Shipman 和 Symes,2017 年)。

卫生经济学中的离散选择实验:本文回顾了 2001 年至 2008 年间离散选择实验 (DCE) 在卫生经济学中的使用,更新了之前的综述。它涵盖了 DCE 的应用、报告和方法学进展,强调了它们在理解医疗保健选择和政策影响方面的意义 (de Bekker-Grob、Ryan 和 Gerard,2012 年)。

水中 N-亚硝基二甲胺形成和破坏的动力学和机理:本综述概述了目前对水中 N-亚硝基二甲胺 (NDMA) 形成和破坏的理解,重点关注与消毒剂反应的动力学。它讨论了 NDMA 的来源、其潜在健康影响以及从水源中去除它的方法,为水处理和纯化中的挑战提供了语境 (Sharma,2012 年)。

安全和危害

作用机制

Target of Action

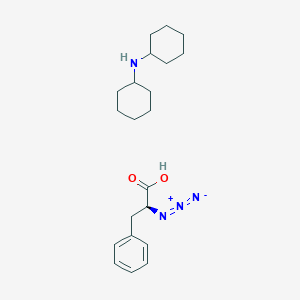

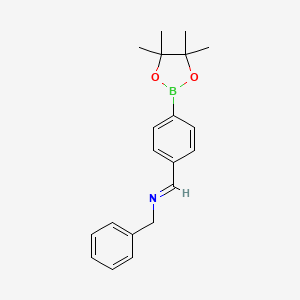

It is known that this compound is a click chemistry reagent containing an azide group . Click chemistry is a type of chemical synthesis designed for generating substances quickly and reliably by joining small units together. This suggests that N3-L-Phe-OH DCHA could be used to construct peptidomimetic Antibody-Drug Conjugate (ADC) linkers , which are designed to bind to specific target cells (such as cancer cells) in the body.

Mode of Action

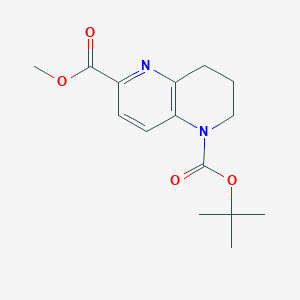

Given its role in the construction of peptidomimetic adc linkers, it can be inferred that it interacts with its targets by binding to them, thereby enabling the delivery of a drug to a specific cell type . This interaction and the resulting changes would depend on the specific structure of the ADC linker and the drug being delivered.

Result of Action

The molecular and cellular effects of N3-L-Phe-OH DCHA’s action would depend on the specific drug being delivered by the ADC linker it helps to construct. This could range from inducing cell death in the case of cytotoxic drugs, to blocking specific cellular pathways in the case of targeted therapies .

属性

IUPAC Name |

(2S)-2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C9H9N3O2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;10-12-11-8(9(13)14)6-7-4-2-1-3-5-7/h11-13H,1-10H2;1-5,8H,6H2,(H,13,14)/t;8-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKAIZEHUGUEJRK-WDBKTSHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)CC(C(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)C[C@@H](C(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746322 | |

| Record name | (2S)-2-Azido-3-phenylpropanoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79410-36-9 | |

| Record name | (2S)-2-Azido-3-phenylpropanoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Hydroxymethyl-3-methyl-3,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1528045.png)

![tert-butyl 3-(hydroxymethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1528047.png)

![3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B1528055.png)

![tert-Butyl 3-hydroxy-6,6-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate](/img/structure/B1528056.png)

![Benzyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1528063.png)

![Tert-butyl 1-hydroxy-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1528065.png)

![((1S,3S,4S)-3-bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid hydrate](/img/structure/B1528066.png)